molecular formula C10H6BrNO B13986905 2-(6-Bromobenzofuran-3-yl)acetonitrile

2-(6-Bromobenzofuran-3-yl)acetonitrile

Cat. No.: B13986905
M. Wt: 236.06 g/mol
InChI Key: AQMFHRYCRFUFEB-UHFFFAOYSA-N
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Description

2-(6-Bromobenzofuran-3-yl)acetonitrile is a high-value chemical intermediate in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) programs targeting bacterial virulence . Its core research value lies in its role as a precursor for developing a novel class of Escherichia coli DsbA (EcDsbA) inhibitors . EcDsbA is a thiol-disulfide oxidoreductase enzyme critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria . Inhibiting this enzyme presents a promising anti-virulence strategy to combat antibiotic resistance, as it can attenuate bacterial pathogenicity without directly affecting bacterial survival, thereby reducing selective pressure for resistance . Researchers utilize this compound as a versatile scaffold for chemical elaboration. The bromine substituent at the 6-position is an amenable site for coupling reactions, allowing scientists to extend the fragment and introduce diverse functionalities to probe for favourable interactions within the hydrophobic binding groove of EcDsbA, adjacent to its catalytic disulfide bond . X-ray co-crystal structures of elaborated analogues have confirmed binding in this groove, with the benzofuran core engaging in key interactions, such as π-stacking with active-site residues . The nitrile group on the acetonitrile side chain provides a handle for further chemical transformation into other valuable functional groups, such as carboxylic acids, which are present in high-affinity binders . This makes this compound a crucial starting point for synthesizing more potent analogues to explore structure-activity relationships and optimize inhibitor efficacy . The benzofuran scaffold is recognized as a privileged structure in drug discovery, found in numerous biologically active natural and synthetic compounds with a broad spectrum of properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

2-(6-bromo-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2

InChI Key

AQMFHRYCRFUFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 6 Bromobenzofuran 3 Yl Acetonitrile

Precursor Selection and Strategic Design in Synthesis

The judicious selection of starting materials is paramount for an efficient and high-yielding synthesis. The strategic design for constructing 2-(6-bromobenzofuran-3-yl)acetonitrile hinges on the retrosynthetic disconnection of the target molecule, which reveals key precursors and synthetic pathways.

Utilization of Substituted Phenols and Brominated Precursors

A common and effective strategy for the synthesis of the 6-bromobenzofuran (B120239) core commences with a suitably substituted and commercially available phenol (B47542). For the target molecule, 4-bromophenol (B116583) is a logical and strategic starting material as it already contains the required bromine atom at the desired position on the benzene (B151609) ring.

The synthesis typically proceeds via the O-alkylation of 4-bromophenol with a reagent that introduces a three-carbon chain, which will ultimately form the furan (B31954) ring. A widely used reagent for this purpose is propargyl bromide. The reaction of 4-bromophenol with propargyl bromide under basic conditions, such as in the presence of potassium carbonate in a polar aprotic solvent like acetone, affords 1-bromo-4-(prop-2-yn-1-yloxy)benzene. This intermediate is a key precursor for the subsequent cyclization to form the benzofuran (B130515) ring. The electron-withdrawing nature of the bromine atom can enhance the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack on propargyl bromide.

PrecursorReagentBaseSolventProductYield (%)
4-BromophenolPropargyl bromideK₂CO₃Acetone1-bromo-4-(prop-2-yn-1-yloxy)benzene~85%
2-ChlorophenolPropargyl bromideK₂CO₃Acetone1-chloro-2-(prop-2-yn-1-yloxy)benzene~80%
4-MethylphenolPropargyl bromideK₂CO₃Acetone1-methyl-4-(prop-2-yn-1-yloxy)benzene~75%

This table presents typical yields for the O-propargylation of various substituted phenols, demonstrating the general applicability of this method.

Mechanistic Pathways of Benzofuran Ring Formation

The construction of the benzofuran ring from the prepared precursors is a pivotal step in the synthesis. This transformation can be achieved through various cyclization reactions, often mediated by transition metal catalysts.

Cyclization Reactions and Reaction Intermediates

The intramolecular cyclization of aryl propargyl ethers, such as 1-bromo-4-(prop-2-yn-1-yloxy)benzene, is a powerful method for the formation of the benzofuran ring system. This process, often referred to as cycloisomerization, can be promoted by various catalysts.

A prominent and well-established method for the synthesis of benzofurans is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. In an alternative and more atom-economical approach, the direct cyclization of an o-alkynylphenol precursor is often employed. This can be achieved through a tandem Sonogashira coupling-cyclization reaction or by the cyclization of a pre-formed o-alkynylphenol.

The reaction mechanism typically involves the coordination of the catalyst to the alkyne, which activates it towards nucleophilic attack by the phenolic oxygen. This results in a 5-exo-dig cyclization, which is generally favored, leading to the formation of the five-membered furan ring. The reaction proceeds through various intermediates depending on the catalyst and reaction conditions. For instance, with a palladium catalyst, an oxidative addition of the aryl halide (if starting from an o-halophenol) to the Pd(0) species is the initial step, followed by coupling with the copper acetylide and subsequent reductive elimination and cyclization.

Role of Catalyst Systems in Ring Closure and Stereocontrol

Catalyst systems play a crucial role in the efficiency and selectivity of the benzofuran ring formation. A variety of transition metals have been successfully employed for this transformation.

Palladium and Copper Catalysis: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is classic for Sonogashira coupling reactions, which can be followed by cyclization to form the benzofuran. nih.gov This system is effective for coupling o-iodophenols with terminal alkynes. acs.org

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cycloisomerization of aryl propargyl ethers. The high affinity of gold for alkynes facilitates the cyclization under mild conditions.

Other Transition Metals: Other metals like platinum, silver, and zinc have also been reported to catalyze the cyclization of aryl propargyl ethers to form benzofurans.

As mentioned in section 2.1.2, for the synthesis of the achiral target molecule, stereocontrol is not a factor. However, in asymmetric benzofuran synthesis, the choice of a chiral ligand coordinated to the metal catalyst is critical for inducing enantioselectivity in the ring-forming step.

Catalyst SystemSubstrate TypeReaction TypeProduct
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenol and terminal alkyneSonogashira coupling and cyclization2-Substituted benzofuran
AuCl₃ / AgOTfAryl propargyl etherCycloisomerizationSubstituted benzofuran
PtCl₂Aryl propargyl etherCycloisomerizationSubstituted benzofuran

This table summarizes various catalyst systems used for the formation of the benzofuran ring.

Acetonitrile (B52724) Group Introduction Strategies at the C3 Position

Once the 6-bromobenzofuran core is synthesized, the final key step is the introduction of the acetonitrile group at the C3 position. The C3 position of benzofuran is susceptible to electrophilic substitution, but direct cyanomethylation can be challenging. Therefore, multi-step strategies are often employed.

One of the most reliable methods for introducing a functional group at the C3 position of benzofuran is the Vilsmeier-Haack reaction . This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is an electrophilic iminium species. The benzofuran attacks this reagent, preferentially at the electron-rich C3 position, to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the 3-formylbenzofuran derivative.

The resulting 6-bromo-1-benzofuran-3-carbaldehyde can then be converted to the desired acetonitrile derivative through a two-step sequence:

Formation of the Oxime: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine (B92270) or sodium acetate) to form the corresponding oxime.

Dehydration of the Oxime: The oxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used for this purpose, such as acetic anhydride, thionyl chloride, or Burgess reagent.

An alternative approach for the introduction of the acetonitrile group could be a Mannich-type reaction . The 6-bromobenzofuran could be reacted with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to generate a 3-(dimethylaminomethyl)benzofuran derivative. Subsequent quaternization of the amine with a methylating agent followed by displacement with a cyanide source, such as sodium or potassium cyanide, would yield the target this compound.

ReactionReagentsIntermediateFinal Product
Vilsmeier-Haack followed by nitrile formation1. POCl₃, DMF2. NH₂OH·HCl3. Ac₂O6-Bromo-1-benzofuran-3-carbaldehyde and its oximeThis compound
Mannich reaction and cyanation1. CH₂O, (CH₃)₂NH2. CH₃I3. NaCN3-((Dimethylamino)methyl)-6-bromo-1-benzofuranThis compound

This table outlines two plausible strategies for the introduction of the acetonitrile group at the C3 position of 6-bromobenzofuran.

C-C Bond Formation Methodologies for Nitrile Integration

The introduction of the acetonitrile moiety at the C3 position of the 6-bromobenzofuran scaffold is a critical step in the synthesis of the target molecule. Several C-C bond formation strategies can be employed for this purpose, primarily involving palladium-catalyzed cross-coupling reactions and tandem processes.

One plausible and efficient route involves a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with aryl halides. nih.gov In a similar vein, the synthesis could commence from a suitably substituted 2-hydroxyarylacetonitrile, which can then undergo a palladium-catalyzed reaction to form the benzofuran ring with the acetonitrile group already in place. For instance, the reaction of a substituted 2-(2-formylphenoxy)acetonitrile with an aryl boronic acid, catalyzed by palladium acetate, has been shown to produce benzoyl-substituted benzofuran heterocycles. nih.gov Adapting this methodology, a 2-(4-bromo-2-formylphenoxy)acetonitrile could serve as a precursor.

Another prominent strategy is the direct C-H functionalization of a pre-formed 6-bromobenzofuran. This approach is highly atom-economical as it avoids the need for pre-functionalization of the starting material. acs.org Visible-light-promoted photocatalysis offers a mild and efficient method for the cyanomethylation of heteroaromatic rings. nih.gov In a representative reaction, an iridium-based photocatalyst can activate a cyanomethyl radical source, such as bromoacetonitrile, which then couples with the C3 position of the 6-bromobenzofuran. nih.gov

Palladium-catalyzed cross-coupling reactions of a 3-halo-6-bromobenzofuran with a suitable cyanomethylating agent are also a viable option. The reactivity of the halogen at the C3 position would follow the order I > Br > Cl. libretexts.org A nucleophilic source of the cyanomethyl group, such as a metal salt of acetonitrile or a related organometallic reagent, would be required.

The table below summarizes potential catalytic systems for the C-C bond formation to integrate the nitrile group.

Catalyst SystemReactantsSolventKey Advantages
Pd(OAc)₂ / Ligand2-(4-bromo-2-formylphenoxy)acetonitrile, Arylboronic AcidTolueneTandem reaction, good yields for related systems. nih.gov
Ir(ppy)₃ (Photocatalyst)6-Bromobenzofuran, BromoacetonitrileAcetonitrileMild conditions, high efficiency, direct C-H functionalization. nih.gov
Pd₂(dba)₃ / dppf3-Halo-6-bromobenzofuran, Cyanomethyl nucleophileTHF/DMFWell-established for cross-coupling, good functional group tolerance. unicatt.it
CuIo-Iodophenol derivative, Terminal alkyne with nitrileTriethylamineCopper-catalyzed Sonogashira coupling followed by cyclization. nih.gov

Regioselectivity and Diastereoselectivity in Nitrile Introduction

Regioselectivity: The regioselective introduction of the acetonitrile group at the C3 position is a crucial aspect of the synthesis. In the case of direct C-H functionalization of 6-bromobenzofuran, the inherent electronic properties of the benzofuran ring direct the substitution. The C2 and C3 positions are the most common sites for electrophilic and radical attack. The specific regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, in palladium-catalyzed annulations of phenols, the substitution pattern on the starting phenol can dictate the regioselectivity of the final product. nih.gov In many benzofuran syntheses, functionalization at the C3 position is favored. rsc.org For example, a chalcone (B49325) rearrangement strategy has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. rsc.org

When building the benzofuran ring from an acyclic precursor, the regioselectivity is determined by the cyclization step. For example, in the palladium-catalyzed reaction of a 2-hydroxyarylacetonitrile, the intramolecular annulation would selectively form the bond between the phenolic oxygen and the appropriate carbon to yield the 5-membered furan ring. nih.gov

Diastereoselectivity: The target molecule, this compound, is achiral, and therefore, diastereoselectivity is not a consideration in its synthesis. However, if the synthetic route involved the formation of a chiral intermediate that was later converted to the final product, or if the acetonitrile group contained a stereocenter, then diastereoselectivity would become a critical parameter to control. For instance, biocatalytic methods have been developed for the highly stereoselective synthesis of nitrile-substituted cyclopropanes, demonstrating that enzymatic reactions can be employed to control stereochemistry in molecules containing a cyano group. pharmafeatures.com

Optimization and Scale-Up Considerations for Efficient Synthesis

Process Intensification and Reaction Parameter Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. pharmafeatures.com

Process Intensification: This involves the development of more compact, safer, and more energy-efficient manufacturing processes. pharmasalmanac.com A key strategy in process intensification is the shift from traditional batch processing to continuous flow chemistry. beilstein-journals.org Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and exothermic reactions. pharmasalmanac.comnih.gov For the synthesis of the target compound, a continuous flow setup could be particularly advantageous for a potentially exothermic palladium-catalyzed cross-coupling step or a photocatalytic reaction, allowing for better temperature control and improved product consistency. pharmafeatures.comnih.gov

Reaction Parameter Optimization: Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters to consider include:

Catalyst Loading: Reducing the amount of expensive palladium or iridium catalyst is critical for economic viability. High-activity catalysts, including single-atom palladium catalysts, are being developed to achieve high turnover numbers. acs.org

Ligand Selection: For palladium-catalyzed reactions, the choice of ligand can significantly impact reaction efficiency, selectivity, and substrate scope.

Solvent: The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing reaction rates. rsc.orgscispace.comwhiterose.ac.ukresearchgate.net

Base: The choice and stoichiometry of the base are often critical in cross-coupling reactions.

Temperature and Reaction Time: These parameters need to be carefully optimized to ensure complete conversion while minimizing the formation of degradation products.

The following table presents a hypothetical optimization study for a palladium-catalyzed synthesis, based on common practices in the field.

ParameterCondition ACondition BCondition COutcome
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃Pd₂(dba)₃ showed higher activity.
Ligand PPh₃XantphosdppfXantphos provided the best yield.
Solvent TolueneDioxaneDMFDioxane resulted in faster reaction times.
Base K₂CO₃Cs₂CO₃NaOtBuCs₂CO₃ gave the cleanest reaction profile.
Temperature 80 °C100 °C120 °C100 °C was optimal for yield and purity.

Green Chemistry Principles in the Synthesis of this compound

Adherence to the principles of green chemistry is essential for developing sustainable synthetic routes. This involves careful consideration of solvent selection, catalytic approaches, and waste minimization.

Solvent Selection: Solvents constitute a significant portion of the waste generated in chemical processes. acs.org Therefore, the selection of greener solvents is a primary concern. Traditional dipolar aprotic solvents like DMF and NMP, which are commonly used in cross-coupling reactions, are facing increasing regulatory scrutiny. whiterose.ac.uk More sustainable alternatives include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). pharmafeatures.com For palladium-catalyzed reactions, renewable solvents like limonene, p-cymene, and dimethyl carbonate (DMC) have also been investigated. acs.org Aqueous solvent systems are highly desirable from a green chemistry perspective and have been successfully employed in some benzofuran syntheses. organic-chemistry.org

The following table provides a comparison of common solvents used in palladium-catalyzed reactions, highlighting their green chemistry credentials.

SolventClassificationBoiling Point (°C)Green Chemistry Considerations
TolueneHydrocarbon111Petroleum-derived, moderate environmental impact.
DioxaneEther101Peroxide-forming, suspected carcinogen.
DMFAmide153High boiling, toxic, facing regulatory pressure. whiterose.ac.uk
2-MeTHFEther80Bio-derived, good alternative to THF. acs.org
CPMEEther106Lower peroxide formation than other ethers, favorable environmental profile.
WaterAqueous100The greenest solvent, but solubility of organic reactants can be an issue. organic-chemistry.org

Catalytic Approaches: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry as it reduces waste. libretexts.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing costs and minimizing metal contamination in the final product. rsc.org Palladium single-atom catalysts supported on metal oxides have shown high activity and stability in Suzuki-Miyaura cross-coupling reactions and can be recycled multiple times. acs.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach, often operating in aqueous media under mild conditions. researchgate.net

Waste Minimization: The first principle of green chemistry is the prevention of waste. researchgate.net This can be achieved through process optimization, the use of catalytic reactions, and designing synthetic routes with high atom economy. nih.gov One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate workup and purification steps. nih.gov

For a hypothetical palladium-catalyzed synthesis of this compound from 3-bromo-6-bromobenzofuran and a cyanomethylating agent, the atom economy would be calculated as:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Reactivity and Transformation Chemistry of 2 6 Bromobenzofuran 3 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.com This inherent reactivity allows for transformations into various other functional groups and serves as a linchpin for the construction of more complex molecular architectures.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid or its corresponding carboxylate salt. byjus.comchemistrysteps.com This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.org The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide, 2-(6-Bromobenzofuran-3-yl)acetamide. chemistrysteps.com With continued heating in the presence of acid, this amide undergoes further hydrolysis to yield 2-(6-Bromobenzofuran-3-yl)acetic acid and an ammonium (B1175870) salt. byjus.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This pathway also forms the amide intermediate, which can then be hydrolyzed further under vigorous basic conditions to produce the carboxylate salt, (6-Bromobenzofuran-3-yl)acetate, and ammonia (B1221849) gas. byjus.com Subsequent acidification is required to obtain the final carboxylic acid product. savemyexams.com

Table 1: Representative Conditions for Nitrile Hydrolysis

Reaction Pathway Reagents Typical Conditions Intermediate Product Final Product
Acid-Catalyzed Hydrolysis H₂O, HCl or H₂SO₄ Heat/Reflux 2-(6-Bromobenzofuran-3-yl)acetamide 2-(6-Bromobenzofuran-3-yl)acetic acid

The nitrile group can be completely reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction converts 2-(6-Bromobenzofuran-3-yl)acetonitrile into 2-(6-Bromobenzofuran-3-yl)ethanamine. Catalytic hydrogenation, using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this reduction. The choice of reducing agent and conditions can be tailored to avoid the reduction of other functional groups within the molecule.

The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions that can serve as a key step in the synthesis of various nitrogen-containing heterocycles. ucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the C≡N triple bond to form an intermediate imine anion. ucalgary.ca This intermediate, upon acidic workup, can be hydrolyzed to a ketone or used to build more complex structures.

For instance, reaction with a suitable bifunctional nucleophile can lead to the formation of five- or six-membered heterocyclic rings. The addition of amines, hydrazines, or hydroxylamines can initiate a sequence of addition and subsequent intramolecular cyclization, providing a versatile route to imidazoles, pyrazoles, triazoles, or oxadiazoles, depending on the nucleophile used.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic. libretexts.org This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (conjugate base) through resonance. This property makes the alpha-carbon a key site for carbon-carbon bond formation. libretexts.org

The acidic α-protons of this compound can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a nucleophilic carbanion. libretexts.org This stabilized anion can then participate in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This two-step deprotonation-alkylation sequence is a powerful method for introducing alkyl substituents at the alpha-position, leading to the formation of α-substituted benzofuranylacetonitriles.

Table 2: Representative Alkylation of the Alpha-Carbon

Step Reagents Typical Conditions Intermediate/Product
1. Deprotonation Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) Anhydrous THF, Low temperature (-78 °C to 0 °C) Stabilized carbanion of this compound

The carbanion generated at the alpha-carbon can also act as a nucleophile in condensation reactions with carbonyl compounds like aldehydes and ketones. libretexts.orgmsu.edu This reaction, analogous to an aldol (B89426) condensation, initially forms a β-hydroxynitrile. youtube.com This intermediate can often be dehydrated under the reaction conditions or in a subsequent step to yield an α,β-unsaturated nitrile.

Furthermore, these condensation reactions can be designed to be intramolecular or can be followed by a subsequent intramolecular cyclization step, providing a pathway to fused ring systems. mdpi.comnih.gov If the reacting partner contains another functional group, complex polycyclic structures can be assembled. For example, condensation with a keto-ester could be followed by an intramolecular cyclization to construct a new ring fused to the benzofuran (B130515) system, leveraging the reactivity of both the alpha-carbon and the nitrile group.

Table of Compounds

Compound Name Chemical Structure/Functional Group
This compound Starting Material
2-(6-Bromobenzofuran-3-yl)acetamide Amide Intermediate
2-(6-Bromobenzofuran-3-yl)acetic acid Carboxylic Acid Product
(6-Bromobenzofuran-3-yl)acetate Carboxylate Salt
2-(6-Bromobenzofuran-3-yl)ethanamine Primary Amine Product
Lithium diisopropylamide (LDA) Strong Base
Sodium Hydride (NaH) Strong Base
α-Alkyl-2-(6-Bromobenzofuran-3-yl)acetonitrile Alkylated Product
β-hydroxynitrile Condensation Intermediate
α,β-unsaturated nitrile Dehydrated Condensation Product
Lithium aluminum hydride (LiAlH₄) Reducing Agent
Iodomethane Alkylating Agent
Benzyl bromide Alkylating Agent

Reactions Involving the Alpha-Carbon of the Acetonitrile Moiety

Transformations of the Bromine Substituent on the Benzofuran Ring

The bromine atom at the 6-position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. This section explores the key reactions utilized to modify this specific position.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov For substrates like this compound, the bromine substituent provides an ideal reaction site for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.orgsemanticscholar.org In the context of this compound, it can be reacted with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl or 6-vinylbenzofuran derivatives. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to the synthesis of novel benzofuran derivatives containing a biaryl moiety, highlighting the utility of this approach in medicinal chemistry. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgsoton.ac.uk For this compound, this reaction allows for the introduction of various alkynyl groups at the 6-position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The Sonogashira coupling of bromo-substituted aromatic compounds has been shown to proceed with high regioselectivity. nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination. psu.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. msu.edu

ReactionCoupling PartnerTypical Catalyst SystemKey Features
Suzuki-MiyauraOrganoboron Reagents (Boronic acids/esters)Pd(0) catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3)Mild conditions, commercially available reagents, low toxicity of byproducts. semanticscholar.org
SonogashiraTerminal AlkynesPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), and an amine baseDirect introduction of alkynyl groups, mild reaction conditions. soton.ac.uk
StilleOrganotin Reagents (Organostannanes)Pd(0) catalyst (e.g., Pd(PPh3)4)High functional group tolerance, stable reagents. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. openstax.org The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov In the case of this compound, the benzofuran ring system itself is not sufficiently electron-deficient to readily undergo classical SNAr reactions at the 6-position under standard conditions. The nitrile group at the 3-position is too distant to provide significant activation. Therefore, direct displacement of the bromine atom by common nucleophiles is generally not a feasible strategy without further activation of the aromatic system or the use of specific catalytic systems that can facilitate such transformations.

Direct Aromatic Functionalization (e.g., Lithiation, Electrophilic Substitution)

Direct functionalization of the aromatic ring offers an alternative to cross-coupling and nucleophilic substitution strategies.

Lithiation: Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heterocyclic compounds. researchgate.net However, for this compound, lithiation at a position other than the bromine-bearing carbon would be challenging. Benzofurans are known to be preferentially lithiated at the 2-position if it is available. rsc.org If the 2-position is blocked, and an activating group is present, lithiation can occur at the 3-position. rsc.org Given the presence of the acetonitrile group at the 3-position, direct lithiation at an adjacent carbon on the benzene (B151609) ring is unlikely to be regioselective without a suitable directing group. Furthermore, lithiation of bromo-aromatics can lead to lithium-halogen exchange, which would generate a lithiated species at the 6-position, effectively serving as a precursor for reaction with various electrophiles.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. nih.gov However, the bromine atom is a deactivating group, which reduces the reactivity of the benzene ring towards electrophiles. It is an ortho-, para-director. Therefore, introducing another substituent onto the benzene ring of this compound via electrophilic substitution would likely be challenging and may require harsh reaction conditions, potentially leading to a mixture of products and side reactions. The regiochemical outcome would be directed by both the bromine atom and the fused furan (B31954) ring.

Modifications of the Benzofuran Heterocycle

Beyond transformations of the bromine substituent, the benzofuran core itself can be a target for chemical modification, although this is often more challenging.

Regioselective Functionalization of the Benzofuran Core

The regioselective functionalization of the benzofuran nucleus is a key aspect of synthesizing substituted derivatives. nih.gov As mentioned previously, the 2-position of the benzofuran ring is the most nucleophilic and is therefore the most common site for electrophilic attack. rsc.org In this compound, the 2-position is unsubstituted and thus remains a potential site for functionalization. However, reactions targeting this position must be carefully controlled to avoid competing reactions at other sites. Various methods have been developed for the regioselective synthesis of substituted benzofurans, often involving intramolecular cyclization strategies or transition metal-catalyzed reactions. mdpi.comnih.govoregonstate.edu

Ring-Opening and Ring-Expansion Reactions of the Furan Moiety (if applicable)

Ring-opening of the furan moiety in benzofurans is an underdeveloped but synthetically valuable transformation that can lead to ortho-functionalized phenol (B47542) derivatives. acs.org This can be achieved through various methods, including transition metal-catalyzed reactions. researchgate.net For example, nickel-catalyzed ring-opening of benzofurans with silanes has been reported. acs.org Reductive cleavage of the C2-O bond without transition metal catalysts, using reagents like lithium metal, is also known. kyoto-u.ac.jp Oxidative ring-opening of the furan ring can also occur, for instance, using Mn(III)/Co(II) catalysts in the presence of oxygen. rsc.org

Ring-expansion reactions of benzofurans are less common but can provide access to larger heterocyclic systems. For instance, a biomimetic ring-expansion has been utilized in the synthesis of certain natural products containing a seven-membered ring fused to a benzofuran moiety. rsc.org The applicability of these ring-opening and ring-expansion reactions to a substituted substrate like this compound would depend on the compatibility of the nitrile and bromo substituents with the specific reaction conditions required.

Derivatization at Oxygen and Carbon Centers of the Benzofuran Ring

The chemical architecture of this compound provides a versatile scaffold for further molecular elaboration. The benzofuran ring system, featuring both a benzene and a furan component, contains multiple reactive sites. Derivatization can be strategically directed toward the carbon centers of either ring or can involve the heterocyclic oxygen atom through ring-opening transformations. These modifications are crucial for synthesizing a diverse library of analogues for various research applications.

Derivatization at Carbon Centers

The carbon framework of the benzofuran nucleus is amenable to a range of chemical transformations, most notably at the bromine-substituted C6-position and the electron-rich C2-position of the furan ring.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6-position of the benzene ring serves as a highly effective functional handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. cymitquimica.comresearchgate.net This aryl bromide is a prime substrate for a variety of palladium-catalyzed processes that form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. youtube.com

Prominent examples of such transformations applicable to the 6-bromo position include:

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or their esters to form biaryl or styrenyl derivatives, respectively. This method is widely used for its mild conditions and tolerance of diverse functional groups. mdpi.comdntb.gov.ua

Sonogashira Coupling: The coupling with terminal alkynes to yield 6-alkynylbenzofuran derivatives. This reaction provides a direct pathway to introduce sp-hybridized carbon atoms.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, leading to 6-aminobenzofuran derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6-position.

These transformations allow for the systematic modification of the benzene portion of the molecule, enabling the exploration of structure-activity relationships.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Reaction NameCoupling PartnerGeneral Product StructureBond Formed
Suzuki-Miyaura CouplingAr-B(OH)₂6-Arylbenzofuran derivativeC-C (sp²-sp²)
Sonogashira CouplingR-C≡C-H6-Alkynylbenzofuran derivativeC-C (sp²-sp)
Buchwald-Hartwig AminationR₂NH6-Aminobenzofuran derivativeC-N
Heck CouplingH₂C=CHR6-Vinylbenzofuran derivativeC-C (sp²-sp²)

Electrophilic Substitution and Metallation at the C2-Position

The furan moiety of the benzofuran ring is electron-rich and susceptible to electrophilic attack. With the C3-position occupied by the acetonitrile group, the C2-position becomes the primary site for electrophilic substitution and metallation-based functionalization. nih.gov The proton at C2 is the most acidic on the heterocyclic ring, facilitating its removal by a strong base (metallation). hw.ac.uk

Key derivatization strategies at the C2-position include:

Electrophilic Aromatic Substitution: Benzofurans readily undergo reactions such as Vilsmeier-Haack formylation (introduction of a -CHO group) and nitration (introduction of a -NO₂ group), which preferentially occur at the C2-position. researchgate.netstackexchange.comechemi.com

C-H Activation/Alkylation: Direct alkylation at the C2-position can be achieved through transition-metal-catalyzed reactions that proceed via the addition of alkyl radicals. hw.ac.uk

Lithiation and Electrophilic Quench: Treatment with a strong organolithium base (e.g., n-butyllithium) can selectively deprotonate the C2-position. The resulting 2-lithiobenzofuran intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of substituents.

Derivatization at the Oxygen Center: Ring-Opening Transformations

While derivatization at the carbon centers maintains the core benzofuran scaffold, reactions involving the heterocyclic oxygen atom lead to a fundamental restructuring of the molecule. The most significant of these are ring-opening reactions that cleave the C2-O bond of the furan ring, transforming the benzofuran into a highly functionalized ortho-substituted phenol derivative. kyoto-u.ac.jpacs.org These transformations offer a pathway to structurally distinct classes of compounds. researchgate.netresearchgate.net

Several methodologies have been developed to achieve this transformation:

Transition Metal-Catalyzed Ring-Opening: Nickel catalysts, in particular, have been extensively used to cleave the robust C-O bond. researchgate.net Reactions with reagents such as Grignard reagents (RMgX) or silanes (R₃SiH) can lead to the formation of various ortho-alkenyl or ortho-alkyl phenol derivatives. kyoto-u.ac.jpacs.org Copper-catalyzed ring-opening silylation has also been reported. researchgate.net

Metal-Free Ring-Opening: The benzofuran ring can also be opened under metal-free conditions. This can involve acid-catalyzed cascade processes or reductive cleavage using alkali metals like lithium, which results in the formation of o-hydroxystyrene derivatives after workup. kyoto-u.ac.jpresearchgate.net

Table 2: Representative Ring-Opening Reactions of the Benzofuran Core
MethodKey ReagentsGeneral Product TypeMechanism Highlight
Nickel-CatalyzedGrignard Reagents (RMgX) or Silanesortho-Functionalized PhenolOxidative addition or β-O elimination kyoto-u.ac.jpacs.org
Copper-CatalyzedDisilanes(E)-o-(β-silylvinyl)phenolCatalytic silylation researchgate.net
Reductive CleavageLithium metalo-HydroxystyreneElectron transfer kyoto-u.ac.jp
Acid-CatalyzedStrong Acid (e.g., HCl)Functionalized PhenolAcid-mediated cascade researchgate.netmdpi.com

Theoretical and Computational Investigations of 2 6 Bromobenzofuran 3 Yl Acetonitrile

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations are a cornerstone of modern chemical research, providing profound insights into the electronic structure and properties of molecules. These methods, particularly those rooted in density functional theory, allow for the detailed examination of molecular geometries, orbital energies, and charge distributions, which collectively govern the reactivity and physical properties of a compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular and versatile method for calculating the ground state electronic structure of molecules. By solving the Kohn-Sham equations, DFT can be used to determine the optimized geometry of a molecule, which corresponds to the minimum energy conformation.

For a molecule like 2-(6-Bromobenzofuran-3-yl)acetonitrile, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The output of such a calculation provides precise information on bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. These geometric parameters are crucial for understanding the molecule's stability and steric interactions.

While specific data for the title compound is unavailable, a hypothetical optimized geometry, based on calculations of similar benzofuran (B130515) structures, is presented in the interactive table below.

Interactive Data Table: Hypothetical Ground State Geometrical Parameters of this compound calculated using DFT

ParameterAtoms InvolvedValue (Illustrative)
Bond LengthC2-C31.37 Å
Bond LengthC3-C111.45 Å
Bond LengthC11-C121.47 Å
Bond LengthC12-N131.16 Å
Bond LengthC6-Br141.89 Å
Bond AngleC2-C3-C11130.5°
Bond AngleC3-C11-C12112.0°
Bond AngleC11-C12-N13178.5°
Dihedral AngleO1-C2-C3-C11180.0°

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Energetics

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For substituted benzofurans, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of the substituents. The electron-withdrawing bromine atom and the nitrile group in this compound would be expected to significantly influence its electronic properties.

Interactive Data Table: Illustrative Frontier Orbital Energies for a Substituted Benzofuran

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Note: These values are hypothetical and serve to illustrate the outputs of a molecular orbital analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms bear partial positive charges, while others bear partial negative charges. This charge distribution can be quantified through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). A more intuitive representation is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack.

In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring would be expected to be regions of high negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit positive electrostatic potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate.

Transition State Characterization for Synthetic and Transformation Pathways

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The structure of the transition state is a critical piece of information for understanding a reaction mechanism. Computational methods, such as DFT, can be used to locate and characterize transition state structures. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The characterization is confirmed by a vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of benzofuran derivatives, computational studies have been used to elucidate the mechanisms of various catalytic and non-catalytic reactions. nih.govacs.org These studies help in understanding the role of catalysts, the feasibility of different reaction pathways, and the factors that control regioselectivity and stereoselectivity.

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction, including the activation energies for each step and the relative energies of reactants, intermediates, transition states, and products.

Interactive Data Table: Hypothetical Energy Profile for a Reaction Step

SpeciesRelative Energy (kcal/mol) (Illustrative)
Reactants0.0
Transition State+15.2
Intermediate-5.7
Second Transition State+12.5
Products-10.3

Note: This table provides a hypothetical energy profile for a multi-step reaction to illustrate the type of data generated from reaction coordinate analysis.

Solvation Effects and Catalytic Mechanisms in silico

The chemical behavior of a molecule is significantly influenced by its solvent environment. For this compound, in silico models can predict how solvation impacts its reactivity and the mechanisms of catalyzed reactions it may undergo.

Computational studies on similar 2-phenylbenzofuran (B156813) derivatives have demonstrated that solvent effects play a crucial role in their antioxidant activity. nih.govresearchgate.netrsc.org For instance, the sequential proton loss electron transfer (SPLET) pathway, a key antioxidant mechanism, is highly favored in polar solvents like water and methanol. nih.govresearchgate.netrsc.org This suggests that the polarity of the solvent would similarly influence the reactivity of the nitrile and bromo substituents in this compound.

Furthermore, computational investigations into the synthesis of benzofuran derivatives have highlighted the role of catalysts. For example, indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols to form benzofurans through π-Lewis acid activation. nih.gov Such studies provide a basis for modeling potential catalytic cycles involving this compound, predicting transition states, and identifying rate-determining steps for its synthesis or subsequent reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are fundamental to its interactions and properties. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. Theoretical calculations on dibenzofuran (B1670420) and its derivatives have successfully determined minimum energy structures using methods like DFT. nih.govresearchgate.net

For this compound, the primary degrees of freedom would be the rotation around the single bond connecting the acetonitrile (B52724) group to the benzofuran ring. A potential energy surface scan of this torsional angle would reveal the most energetically favorable conformations. Studies on similar heterocyclic compounds often reveal that specific conformations are stabilized by intramolecular interactions. acs.org

Molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other and with other molecules over time. These simulations can reveal propensities for self-assembly, aggregation, or specific binding events.

Research on other benzopyran and benzofuran derivatives has identified various non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, as crucial drivers for their crystal packing and supramolecular structures. mdpi.commdpi.com For example, MD simulations on novel benzofuran–pyrazole derivatives were used to assess the stability of inhibitor-protein complexes. mdpi.com Given the presence of the bromine atom and the aromatic system, it is plausible that this compound could participate in halogen bonding and π-π stacking, which could influence its material properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds.

For a series of related benzofuran compounds, QSPR can establish a mathematical relationship between molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) and their observed reactivity. researchgate.net Studies on furan and saccharin (B28170) derivatives have successfully used QSPR to predict properties like corrosion inhibition and pharmacokinetic profiles. digitaloceanspaces.comresearchgate.net

For this compound, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and polar surface area could be calculated. These would then be correlated with experimental or computationally derived reactivity parameters to build a predictive QSPR model. Such models are particularly useful in medicinal chemistry for screening large libraries of compounds. researchgate.net

Illustrative Table of Molecular Descriptors for QSPR Analysis

This table presents a hypothetical set of descriptors that would be calculated for a QSPR study of benzofuran derivatives, including this compound.

DescriptorDescriptionIllustrative Value
MW Molecular Weight250.08 g/mol
LogP Octanol-water partition coefficient3.2
TPSA Topological Polar Surface Area33.0 Ų
HOMO Highest Occupied Molecular Orbital Energy-6.5 eV
LUMO Lowest Unoccupied Molecular Orbital Energy-1.2 eV
Dipole Moment Molecular Dipole Moment2.5 D

Computational methods, particularly DFT, are highly effective at predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. Theoretical studies on dibenzofuran and its halogenated derivatives have shown excellent agreement between calculated and experimental spectra. nih.govresearchgate.net These calculations allow for the assignment of specific vibrational modes and electronic transitions. nih.govacs.org

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C≡N stretch of the nitrile group, C-Br stretch, and various vibrations of the benzofuran ring system. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov

Illustrative Table of Predicted Vibrational Frequencies

This table provides an example of theoretically calculated vibrational frequencies for key functional groups, as would be determined for this compound.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitrile (C≡N) Stretching2250
Aromatic C-H Stretching3100-3000
Benzofuran Ring Ring Breathing1600-1450
C-Br Stretching650

No Publicly Available Data for

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Despite a thorough investigation for research pertaining to the solid-state characteristics of this compound, no specific experimental or computational crystallographic data has been found. Consequently, an article detailing the theoretical and computational investigations of this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational research findings.

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Derivatization Strategies and Scaffold Diversification Based on 2 6 Bromobenzofuran 3 Yl Acetonitrile

Synthesis of Complex Molecular Architectures

The strategic functionalization of 2-(6-Bromobenzofuran-3-yl)acetonitrile allows for its use as a foundational building block in the synthesis of intricate molecular architectures. The distinct reactivity of the nitrile group, the active methylene (B1212753) bridge, and the bromo-substituted aromatic ring can be selectively exploited to construct macrocyclic, polycyclic, spiro, and fused-ring systems.

Building Blocks for Macrocyclic and Polycyclic Systems

The development of macrocyclic and polycyclic compounds based on the benzofuran (B130515) scaffold has gained attention due to their potential therapeutic applications. nih.govrsc.org The structure of this compound is well-suited for constructing these complex systems.

The bromine atom at the 6-position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions can be used to link the benzofuran core to long-chain molecules bearing a terminal functional group that can subsequently react intramolecularly to form a macrocycle. For instance, a Sonogashira coupling with an alkyne-terminated alcohol, followed by etherification with the active methylene group (after conversion to a suitable electrophile), could yield a macrocyclic ether.

Furthermore, the benzofuran moiety itself is a precursor for polycyclic systems. nih.gov Annulation strategies, where additional rings are built onto the existing scaffold, can be employed. Radical cyclization cascades are a powerful method for creating complex, difficult-to-prepare polycyclic benzofuran compounds. nih.govrsc.org Intramolecular Friedel-Crafts reactions or palladium-catalyzed intramolecular Heck reactions are other established methods for extending the polycyclic nature of the benzofuran core. rsc.orgnih.gov

Table 1: Potential Reactions for Macrocycle and Polycycle Synthesis

Reaction Type Functional Group Utilized Potential Product Class
Intramolecular Suzuki Coupling Bromo group, Nitrile (modified) Biaryl-linked macrocycle
Intramolecular Sonogashira Coupling Bromo group, Nitrile (modified) Alkyne-bridged macrocycle
Ring-Closing Metathesis (RCM) Bromo group (for linker attachment) Unsaturated macrocycle

Creation of Spiro Compounds and Fused Ring Systems

The synthesis of spiro compounds and fused ring systems from benzofuran precursors is an active area of research, leading to molecules with unique three-dimensional structures. acs.org The active methylene group in this compound is a prime site for reactions leading to fused rings. Deprotonation of this site generates a nucleophile that can participate in tandem reactions, such as Michael additions followed by intramolecular cyclization, to construct new carbocyclic or heterocyclic rings fused to the benzofuran core.

Spirocyclic compounds, where two rings share a single atom, can be synthesized through various strategies. One approach involves a [3+2] cycloaddition reaction with azomethine ylides to create spiro-pyrrolidine derivatives attached to the benzofuran core. nih.gov An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives, showcasing the utility of the benzofuran scaffold in creating complex spiro systems. mdpi.com Aryne insertion reactions have also been developed for the concise synthesis of functionalized spirobenzofuran-3-ones. acs.org

Table 2: Strategies for Spiro and Fused Ring Synthesis

Synthetic Strategy Key Intermediate/Reaction Resulting Structure
Tandem Michael Addition/Cyclization Enolate from active methylene Fused carbocycle/heterocycle
[3+2] Cycloaddition Azomethine ylide Spiro-pyrrolidine
Cascade Cyclization ortho-Hydroxy α-aminosulfones Spiroindanone/Spirobarbiturate

Generation of Compound Libraries for Chemical Space Exploration

The structural features of this compound make it an ideal starting material for generating large and diverse compound libraries. Such libraries are crucial for high-throughput screening and the discovery of new lead compounds in drug development.

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The orthogonal reactivity of the functional groups in this compound allows for a multi-directional approach to library generation.

Derivatization at the Bromo Position: The bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions. Using a diverse array of boronic acids or esters in a Suzuki coupling reaction can introduce a wide range of aryl or heteroaryl substituents at the C6 position.

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or esters. Alternatively, the nitrile can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.

Functionalization of the Active Methylene Group: The active methylene position can be alkylated or arylated with a variety of electrophiles after deprotonation.

By combining these transformations in a parallel synthesis format, a vast library of compounds can be generated from a single, common core, systematically exploring the chemical space around the benzofuran scaffold.

Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-Oriented Synthesis (DOS) seeks to create libraries of structurally complex and diverse molecules, covering a broader range of chemical space than traditional combinatorial chemistry. nih.govresearchgate.net Instead of just varying peripheral substituents (appendage diversity), DOS aims to generate different molecular skeletons (scaffold diversity).

Starting with this compound, DOS strategies could involve transformations that fundamentally alter the benzofuran ring system. For example, oxidative cleavage of the furan (B31954) ring followed by intramolecular cyclization could lead to entirely new heterocyclic systems. acs.org The use of multicomponent reactions, where three or more reactants combine in a single step, can also rapidly increase molecular complexity and scaffold diversity. A DOS approach allows for the creation of libraries based on both the flat benzofuran scaffold and topographically distinct scaffolds like cis- and trans-substituted 2,3-dihydrobenzofurans. acs.org

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a strategy in drug design where two or more pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. nih.gov this compound is an excellent platform for the development of such hybrids.

The bromo group is particularly useful for this purpose, enabling palladium-catalyzed coupling with other heterocyclic pharmacophores. For instance, benzofuran-triazole hybrids have been synthesized and investigated for their biological activities. nih.gov The synthesis often involves converting the bromo-benzofuran into an intermediate that can be coupled with a pre-formed triazole ring or a precursor. nih.gov

The acetonitrile (B52724) side chain provides another point for conjugation. After conversion to a carboxylic acid or an amine, it can be attached to other drug molecules, peptides, or targeting ligands using standard linker chemistry. This approach can be used to create conjugates that combine the biological activity of the benzofuran core with another functional molecule, potentially leading to synergistic effects or targeted drug delivery. Recent studies have highlighted novel classes of hybrid benzofurans, including those substituted with chalcone (B49325), piperazine, and imidazole (B134444) moieties, as potent cytotoxic agents. nih.gov

Table 3: Examples of Potential Hybrid Molecules

Benzofuran Core Linked To Linkage Chemistry Example Potential Application Area
1,2,4-Triazole Suzuki or Stille Coupling Antibacterial, Antifungal
Piperazine Buchwald-Hartwig Amination Anticancer, Anti-inflammatory
Chalcone Claisen-Schmidt Condensation (via modified side-chain) Anticancer

Formation of Polymeric Precursors and Macromolecular Systems

The benzofuran scaffold is not only a key component in pharmaceuticals but also finds application in the development of advanced materials. Benzofuran-containing polymers are known for their thermal stability and optical properties. nih.govacs.org this compound can serve as a monomer or a precursor to monomers for the synthesis of various macromolecular systems.

The bromine atom on the benzofuran ring is particularly useful for polymerization reactions. It can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for polymer synthesis. For instance, poly(benzofuran)s could be synthesized through the polycondensation of a dibromo-benzofuran monomer or by the polymerization of a benzofuran-boronic acid derivative. The bromine atom in this compound allows for its incorporation into such polymeric chains.

Furthermore, the nitrile group can be transformed into other functional groups suitable for polymerization. For example, reduction of the nitrile to an amine, followed by reaction with a diacyl chloride, could lead to the formation of polyamides containing the benzofuran moiety. acs.org Alternatively, hydrolysis of the nitrile to a carboxylic acid would provide a monomer for the synthesis of polyesters.

The cationic polymerization of benzofuran itself has been reported to yield rigid polymers with high glass-transition temperatures. researchgate.netaustinpublishinggroup.com While the substituents on this compound might influence its polymerizability, it could potentially be copolymerized with other monomers to tailor the properties of the resulting polymer. The field of benzofuran-based polymers is an active area of research, with applications in organic electronics and high-performance materials. nih.govacs.org

Stereochemical Control in Derivative Synthesis

The introduction of stereocenters into the derivatives of this compound is crucial for the development of chiral drugs and materials. This can be achieved through various asymmetric synthesis strategies, including enantioselective and diastereoselective transformations, as well as the use of chiral auxiliaries and organocatalysis.

Enantioselective and Diastereoselective Transformations

The active methylene group in this compound is a key site for introducing chirality. Asymmetric alkylation of this position can lead to the formation of a stereocenter. This can be achieved using chiral phase-transfer catalysts, which are known to be effective in the enantioselective alkylation of α-arylacetonitriles. rsc.orgaustinpublishinggroup.comnih.govrsc.org These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate of the acetonitrile, guiding the approach of the electrophile to one face of the nucleophile, thus inducing enantioselectivity.

Diastereoselective reactions can be employed when a second stereocenter is already present in the reacting partner or is formed during the reaction. For instance, in a Michael addition reaction where this compound acts as the nucleophile, the approach to the chiral Michael acceptor can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer. rsc.orgacs.org Similarly, in cycloaddition reactions, the relative stereochemistry of the newly formed stereocenters can be controlled.

Chiral Auxiliary and Organocatalytic Approaches in Derivatization

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org In the case of this compound, a chiral auxiliary could be introduced, for example, by converting the nitrile group to a chiral oxazoline (B21484). The chiral oxazoline would then direct subsequent reactions, such as alkylation at the adjacent methylene group, in a diastereoselective manner. After the desired stereocenter is installed, the chiral auxiliary can be removed to reveal the enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral organocatalysts, such as chiral amines, thioureas, squaramides, or N-heterocyclic carbenes (NHCs), can activate the substrate and/or the reagent to facilitate enantioselective transformations. researchgate.net

For the derivatization of this compound, a chiral Brønsted base catalyst could be used to deprotonate the active methylene group, forming a chiral ion pair that would then react enantioselectively with an electrophile. Alternatively, a chiral Lewis base catalyst could activate an electrophile towards nucleophilic attack by the enolate of the acetonitrile. Organocatalytic Michael additions, aldol (B89426) reactions, and Mannich reactions are all plausible transformations that could be applied to introduce chirality into the derivatives of this compound with high levels of stereocontrol. nih.gov

The table below summarizes some potential stereoselective transformations for this compound.

TransformationMethodKey Principle
Asymmetric Alkylation Chiral Phase-Transfer CatalysisFormation of a chiral ion pair directs the electrophile.
Diastereoselective Michael Addition Reaction with a chiral Michael acceptorSteric and electronic control of the approach of the nucleophile.
Asymmetric Synthesis Chiral AuxiliaryTemporary attachment of a chiral group to control stereochemistry.
Enantioselective Reactions OrganocatalysisActivation of substrate/reagent by a small chiral organic molecule.

Advanced Analytical Methodologies for Complex Derivatives of 2 6 Bromobenzofuran 3 Yl Acetonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

High-resolution spectroscopic methods are indispensable for determining the intricate molecular architecture of newly synthesized compounds. These techniques provide detailed information on connectivity, stereochemistry, and elemental composition.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

For complex derivatives of 2-(6-Bromobenzofuran-3-yl)acetonitrile, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial structural information. However, due to the potential for signal overlap in structurally complex molecules, multi-dimensional NMR techniques are often essential for complete and unambiguous assignments. sciforum.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular scaffold. HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds. HMBC, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire carbon skeleton and identifying the positions of substituents on the benzofuran (B130515) ring system. For instance, in a series of synthesized benzofuran derivatives, the structures were confirmed using a combination of these 1D and 2D NMR techniques. sciforum.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzofuran Derivative

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)
2124.0--
3143.0--
3a120.3--
4118.07.73 (d, 1H, J = 8.5)C-5, C-6, C-7a
5145.1--
6120.37.73 (d, 1H, J = 8.5)C-4, C-5, C-7, C-7a
7113.88.23 (d, 1H, J = 2.0)C-5, C-6, C-7a
7a155.2--
-CH₂-CN16.53.90 (s, 2H)C-3, C-3a, CN
CN116.2--

Note: Data is hypothetical and illustrative of expected correlations for a derivative of this compound.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Mechanism Intermediates

Advanced mass spectrometry (MS) techniques are powerful tools for identifying and characterizing transient intermediates in reaction pathways, thereby elucidating reaction mechanisms. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule or intermediate with a high degree of confidence. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information about the precursor ion. This is particularly useful for distinguishing between isomers and identifying reactive intermediates that are difficult to isolate. researchgate.net For example, a liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) method was developed for the determination of sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone, in rat plasma. nih.gov

Table 2: Representative HRMS Data for a Brominated Benzofuran Derivative

CompoundFormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Difference (ppm)
Derivative AC₁₇H₁₂BrNO₃374.0073374.0070-0.8
Derivative BC₁₈H₁₄BrNO₄404.0179404.0182+0.7

Note: Data is illustrative and based on typical accuracy for HRMS analysis.

Chiral Chromatography (e.g., HPLC-CD, SFC) for Enantiomeric Excess Determination

Many complex derivatives of this compound may be chiral. The synthesis of such molecules often requires the determination of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. Chiral chromatography is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Coupling HPLC with a circular dichroism (CD) detector (HPLC-CD) can provide additional information on the absolute configuration of the eluted enantiomers.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. chromatographyonline.com SFC often uses supercritical CO₂ as the main component of the mobile phase, which provides advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, often resulting in faster separations and higher efficiency. shimadzu.comresearchgate.net

Table 3: Example of Chiral Separation Parameters for a Benzofuran Derivative

ParameterHPLC MethodSFC Method
Chiral Stationary PhaseChiralpak AD-HChiralpak AD-H
Mobile Phasen-Hexane/Isopropanol (90:10)CO₂/Methanol (80:20)
Flow Rate1.0 mL/min3.0 mL/min
Retention Time (Enantiomer 1)8.5 min2.1 min
Retention Time (Enantiomer 2)10.2 min2.5 min
Resolution (Rs)2.12.3

Note: This data is representative of typical chiral separation conditions.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, which is crucial for the unambiguous determination of molecular structure and solid-state properties.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, including the relative and absolute configuration of all stereogenic centers. researchgate.netspringernature.comnih.gov For chiral, enantiomerically pure derivatives of this compound, obtaining a suitable single crystal allows for the unequivocal determination of its absolute stereochemistry. researchgate.neted.ac.uk This is achieved by analyzing the anomalous dispersion effects of the atoms, particularly the bromine atom present in the parent structure, which is a relatively heavy atom and gives a strong anomalous signal. The Flack parameter is a key value derived from the diffraction data that indicates whether the determined absolute structure is correct. researchgate.net The crystal structures of several bromobenzofuran derivatives have been successfully determined using this technique. researchgate.net

Table 4: Illustrative Crystallographic Data for a Bromobenzofuran Derivative

ParameterValue
Chemical FormulaC₁₉H₁₈BrNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
β (°)72.683(5)
Volume (ų)1483.8(3)
Z4
R-factor (%)4.14
Flack Parameter0.017(8)

Data adapted from related bromobenzofuran structures for illustrative purposes. researchgate.netasianpubs.org

Powder X-ray Diffraction for Polymorph and Co-crystal Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. creative-biostructure.com It is particularly important in pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a compound. rigaku.comrigaku.com Polymorphs can have different physical properties, such as solubility and stability, which can impact the performance of a drug substance. researchgate.net PXRD patterns are unique fingerprints for each crystalline phase. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorphic form, assess its purity, and detect any phase transformations that may occur under different conditions such as temperature or humidity. rigaku.comresearchgate.net The technique is also essential for the characterization of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice.

Table 5: Characteristic 2θ Peaks from a PXRD Pattern for Two Polymorphs of a Benzofuran Derivative

Polymorph Form A (2θ°)Polymorph Form B (2θ°)
8.59.2
12.313.1
15.816.0
20.121.5
25.626.3

Note: Data is hypothetical and illustrates how different polymorphs have distinct diffraction peaks.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating complex mixtures, allowing for the precise quantification of the main compound and the identification of synthesis-related impurities, isomers, and degradation products. When coupled with advanced detectors, these methods offer unparalleled analytical power.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, utilizing columns packed with sub-2 µm particles. mdpi.comaustinpublishinggroup.com This technology facilitates separations with substantially higher resolution, speed, and sensitivity, making it an ideal tool for the purity profiling of this compound derivatives. mdpi.comaustinpublishinggroup.com

A typical UHPLC method for these derivatives would employ a reversed-phase column, such as a C18 or Phenyl-Hexyl, with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. The small particle size allows for rapid analysis times, often under 10 minutes, without compromising the separation of closely related impurities. rsc.org

Pairing UHPLC with advanced detectors enhances its capabilities:

Diode Array Detector (DAD): A DAD detector acquires full UV-Vis spectra for each point in the chromatogram. This is crucial for peak purity assessment and can help in the preliminary identification of impurities by comparing their UV spectra to that of the parent compound.

Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a near-uniform response for all non-volatile analytes, irrespective of their chromophoric properties. chromatographytoday.comthermofisher.com This is particularly advantageous for quantifying impurities that lack a strong UV chromophore or for which reference standards are unavailable. chromatographytoday.comlcms.cz By using an inverse gradient, variations in response due to changes in mobile phase composition can be minimized, further improving quantitative accuracy. lcms.cz

Mass Spectrometry (MS): Coupling UHPLC with a mass spectrometer (UHPLC-MS) provides definitive identification of the parent compound and its impurities based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can yield elemental composition, allowing for the confident identification of unknown structures. For benzofuran derivatives, which may be challenging to ionize directly, techniques like atmospheric pressure chemical ionization (APCI) or post-column derivatization may be employed. nih.gov

Table 1: Comparison of Advanced Detectors for UHPLC Analysis

DetectorPrinciple of DetectionPrimary Application for Benzofuran DerivativesAdvantagesLimitations
Diode Array (DAD)UV-Vis AbsorbancePeak purity, routine quantification, preliminary identificationRobust, non-destructive, provides spectral informationRequires a chromophore; response varies between compounds
Charged Aerosol (CAD)Analyte particle chargingQuantification of unknown impurities and non-chromophoric compoundsNear-uniform response for non-volatiles, high sensitivityResponse can be affected by mobile phase gradient; destructive
Mass Spectrometry (MS)Mass-to-charge ratioDefinitive identification of impurities and structural elucidationHigh specificity and sensitivity, provides molecular weight and structural dataMore complex instrumentation; ionization efficiency can vary

While many complex derivatives of this compound are not sufficiently volatile for gas chromatography (GC), GC-MS is a powerful tool for identifying volatile impurities, residual solvents, and byproducts from the synthetic process. The synthesis of benzofurans can involve various reagents and intermediates that may persist in the final product.

GC-MS analysis allows for the separation and unambiguous identification of these volatile components. In the context of benzofuran synthesis, Friedel-Crafts acylation, a common reaction type, can lead to the formation of regioisomers. GC coupled with tandem mass spectrometry (GC/MSn) is exceptionally effective at differentiating such isomers, even when their primary mass spectra are nearly identical. Specific fragmentation pathways, revealed through collision-induced dissociation (CID) experiments, can act as diagnostic fingerprints for the substitution pattern on the benzofuran core. For instance, unique fragment ions or neutral losses can pinpoint the location of functional groups, which is critical for confirming the structure of the desired product and identifying isomeric impurities.

Understanding and optimizing the synthesis of complex molecules requires detailed knowledge of the reaction kinetics and mechanism. In-situ (or real-time) reaction monitoring provides a continuous stream of data as the reaction proceeds, without the need for sampling. mdpi.com This approach is invaluable for identifying transient intermediates, determining reaction endpoints, and ensuring process consistency. mdpi.comscienceopen.com

For the synthesis of this compound derivatives, both infrared (IR) and Raman spectroscopy can be employed using immersion probes:

In-Situ IR Spectroscopy: This technique can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands. For example, the nitrile (C≡N) stretch around 2250 cm⁻¹ is a distinct marker for the acetonitrile moiety. Changes in the fingerprint region (below 1500 cm⁻¹) can provide information about the formation of the benzofuran ring system.

In-Situ Raman Spectroscopy: Raman spectroscopy is highly complementary to IR, particularly for monitoring reactions in aqueous or polar solvent systems where IR is often hindered by strong solvent absorption. It is sensitive to symmetric vibrations and can effectively monitor changes in the aromatic rings and other key functional groups.

By tracking the concentration profiles of reactants, intermediates, and products over time, a more holistic understanding of the reaction is achieved, enabling rapid process optimization. scienceopen.com

Vibrational and Chiroptical Spectroscopy for Conformational and Interaction Studies

Beyond confirming chemical structure, spectroscopic techniques provide deep insights into the three-dimensional arrangement of molecules and the non-covalent forces that govern their interactions with their environment.

For derivatives of this compound that contain hydrogen bond donor or acceptor groups (e.g., hydroxyl, amine, or amide functionalities), IR and Raman spectroscopy are powerful tools for studying intermolecular and intramolecular interactions. nih.gov

Hydrogen bonding causes predictable shifts in the vibrational frequencies of the involved functional groups. austinpublishinggroup.com The stretching frequency of a donor group (like O-H or N-H) typically shifts to a lower wavenumber (redshift), and the intensity of the absorption band increases upon hydrogen bond formation. The magnitude of this shift correlates with the strength of the hydrogen bond. austinpublishinggroup.comnih.gov

For example, if a derivative contains a hydroxyl group, its O-H stretching frequency can be monitored. A sharp band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group, whereas a broad band at a lower frequency (e.g., 3200-3500 cm⁻¹) would signify its involvement in hydrogen bonding. austinpublishinggroup.com The complementarity of IR and Raman is beneficial, as some vibrational modes may be more active in one technique than the other, providing a more complete picture of the molecular interactions. nih.gov

Table 2: Typical IR Frequency Shifts Indicating Hydrogen Bonding in Potential Derivatives

Functional GroupVibrational ModeTypical Frequency (Non-H-Bonded)Typical Frequency (H-Bonded)Observed Change
Alcohol/Phenol (B47542) (O-H)Stretching~3580-3650 cm⁻¹ (sharp)~3200-3550 cm⁻¹ (broad)Redshift, band broadening
Amine (N-H)Stretching~3300-3500 cm⁻¹ (medium)~3100-3350 cm⁻¹ (broad)Redshift, band broadening
Carbonyl (C=O)Stretching~1680-1750 cm⁻¹~1650-1720 cm⁻¹Redshift

When derivatives of this compound are chiral, either through the presence of stereocenters or axial chirality, Circular Dichroism (CD) spectroscopy is an essential technique for their stereochemical analysis. CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. researchgate.net

Studies on other chiral benzofurans have shown that a specific helicity of the heterocyclic ring leads to a predictable sign in the CD spectrum. chromatographytoday.com This allows for the assignment of absolute configuration to newly synthesized chiral derivatives by comparing their experimental CD spectra to those of compounds with known stereochemistry or to theoretical spectra calculated using quantum chemical methods. Furthermore, CD spectroscopy is highly sensitive to changes in molecular conformation and can be used to study how these chiral derivatives interact with other molecules, such as proteins or nucleic acids. lcms.cznih.gov

Future Perspectives and Emerging Research Directions for 2 6 Bromobenzofuran 3 Yl Acetonitrile

Exploration of Unconventional Reactivity and Novel Transformations

Future research will likely focus on moving beyond traditional functional group manipulations and exploring the unconventional reactivity of the 2-(6-Bromobenzofuran-3-yl)acetonitrile core. The bromine atom at the C6 position and the acetonitrile (B52724) moiety at C3 are key handles for innovative transformations.

C-H Functionalization: Direct C-H activation represents a powerful, atom-economical strategy to introduce new functional groups onto the benzofuran (B130515) skeleton without pre-functionalization, offering a green alternative to traditional cross-coupling reactions. researchgate.net

Photoredox and Electrochemical Synthesis: Light-mediated and electrochemical reactions are emerging as powerful tools for forging new bonds under mild conditions. nih.govnih.gov These methods could enable novel cyclizations and coupling reactions involving the benzofuran core that are inaccessible through conventional thermal methods. For instance, visible-light-promoted reactions can create atom-economic synthetic protocols that avoid the need for photocatalysts, oxidants, or transition metals. acs.org

Deconstructive Reorganization Strategies: Unprecedented strategies involving the deconstruction and reorganization of complex starting materials to form highly substituted benzofurans are being developed. researchgate.netresearchgate.net These methods could allow for the synthesis of novel benzofuran-acetonitrile analogues with unique substitution patterns.

Rearrangement Reactions: The discovery of unusual molecular rearrangements, such as the transformation of a benzopyran into a benzofuran, opens new, facile pathways to biologically active derivatives under moderate conditions. nih.gov

The acetonitrile group itself is a versatile functional group, capable of undergoing hydrolysis to carboxylic acids, reduction to primary amines, or participating in cycloaddition reactions to form novel heterocyclic hybrids. mdpi.com Similarly, the C6-bromo substituent is an ideal anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbocyclic and heterocyclic moieties. nih.gov

Transformation TypePotential Application to this compoundReference
C-H Functionalization Direct introduction of aryl or alkyl groups at C2, C4, C5, or C7 positions. researchgate.net
Photoredox Catalysis Arylation at the C2 or C3 position using cooperative gold/photoredox catalysis. nih.gov
Electrochemical Synthesis Cyclization reactions involving the acetonitrile group or coupling at the bromo-position. nih.gov
Cross-Coupling Suzuki, Heck, or Sonogashira reactions at the C6-bromo position to introduce diverse substituents. nih.gov
Rearrangement Development of novel synthetic routes from other heterocyclic systems. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

To accelerate the discovery of new derivatives with enhanced properties, high-throughput synthesis and screening are essential. Integrating the synthesis of this compound derivatives into continuous flow and automated platforms is a key future direction.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for straightforward scalability. For instance, heterogeneous Pd-nanoparticle catalysts have been successfully employed in continuous flow systems for the intramolecular addition of phenols to alkynes to form benzofurans. nih.gov Such systems could be adapted for the synthesis and subsequent functionalization of the target compound.

Automated synthesis platforms, which use robotics and pre-filled reagent cartridges, can rapidly generate large libraries of compounds from a common starting material. merckmillipore.comsigmaaldrich.comyoutube.com By using this compound as the initial building block, these platforms could systematically perform a wide range of reactions, such as Suzuki couplings at the bromine position or transformations of the acetonitrile group. This approach would enable the creation of extensive libraries for biological evaluation, dramatically speeding up the drug discovery process. researchgate.netresearchgate.net

Computational Predictions Guiding Novel Derivatization and Application Domains

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the properties of new molecules and guiding synthetic efforts. For this compound, these methods can provide crucial insights into its reactivity and potential applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models for the biological activity of benzofuran derivatives. researchgate.net These models can identify the key structural features required for activity against specific targets, such as kinases (PI3K, VEGFR2) or epigenetic enzymes (LSD1), guiding the design of more potent and selective inhibitors. researchgate.netnih.gov QSAR models have also been specifically developed to predict the properties of brominated compounds. flemingcollege.ca

Molecular Docking: Docking simulations can predict the binding modes of novel derivatives within the active sites of biological targets. This information is vital for understanding structure-activity relationships and for designing compounds with improved binding affinity and specificity. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties and reactivity of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack and explaining observed photophysical properties in derivatives. acs.org

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources while increasing the probability of discovering novel compounds for therapeutic applications in areas like oncology and neurodegenerative diseases. nih.govnih.gov

Computational MethodApplication for this compoundPotential OutcomeReference
3D-QSAR Predict anticancer or neuroprotective activity of new derivatives.Design of compounds with enhanced potency. researchgate.net
Molecular Docking Simulate binding to targets like PI3K, VEGFR2, or LSD1.Rational design of selective enzyme inhibitors. nih.gov
ADMET Prediction In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity.Prioritization of derivatives with drug-like properties. researchgate.net
DFT Calculate electron density and orbital energies.Prediction of reactivity and electronic properties. acs.org

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Relevance

For any chemical compound to have a significant impact, particularly in pharmaceuticals or materials, its synthesis must be sustainable, cost-effective, and scalable. Future research on this compound will increasingly focus on "green chemistry" principles.

Key areas of development include:

Use of Greener Solvents and Catalysts: This involves replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. researchgate.netacs.org There is also a drive to substitute expensive and toxic heavy metal catalysts (e.g., palladium) with more abundant, less toxic, and cheaper metals like nickel or copper, or to develop catalyst-free synthetic methods. nih.govthieme.de

Recyclable Catalysts: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easy separation from the reaction mixture and can be recycled multiple times, reducing waste and cost. chemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Atom-economic reactions, such as visible-light-mediated cyclizations, are highly desirable. acs.orgresearchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

The development of such processes is crucial for the industrial-scale production of this compound and its derivatives, making them more accessible for widespread application. researchgate.net

Challenges and Opportunities in Expanding the Chemical Space of Benzofuran-Acetonitrile Hybrids

While the future for this compound is promising, several challenges and opportunities remain in expanding its chemical space.

Challenges:

Regioselectivity: A primary challenge in the synthesis of highly functionalized benzofurans is controlling the position of substituent introduction on the benzofuran core. researchgate.net Developing synthetic methods that provide precise control over substitution patterns is a continuing goal.

Functional Group Tolerance: Many synthetic transformations require harsh conditions that may not be compatible with the existing functional groups on the molecule (i.e., the bromo and acetonitrile groups). Developing milder, more tolerant reaction conditions is essential.

Opportunities:

Exploring Untapped Biological Potential: Benzofurans are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net There is a significant opportunity to explore new biological activities for derivatives of this compound, including as anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial agents. nih.govnih.gov

Creation of Hybrid Molecules: The term "hybrid" aptly describes this molecule, which combines the benzofuran core with a reactive acetonitrile side chain. This structure provides a unique opportunity to synthesize novel, complex heterocyclic systems by performing reactions that involve both the ring and the side chain. nih.govresearchgate.net

New Materials Applications: Beyond pharmaceuticals, the unique photophysical properties of functionalized benzofurans open doors to applications in materials science. acs.org Derivatives could be explored as organic-electronic materials, fluorescent probes, dyes, and pigments. nih.govtus.ac.jp

By systematically addressing these challenges and capitalizing on the inherent opportunities, the chemical space of benzofuran-acetonitrile hybrids can be significantly expanded, leading to the discovery of novel molecules with valuable applications across science and industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.